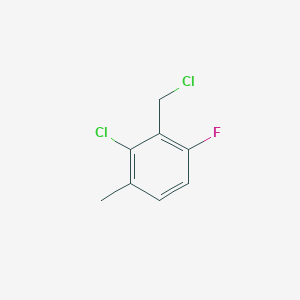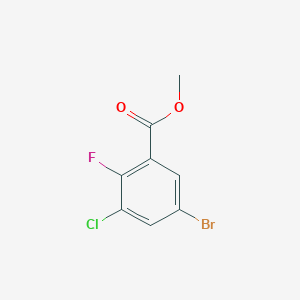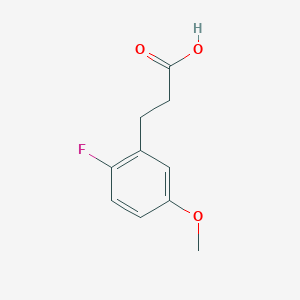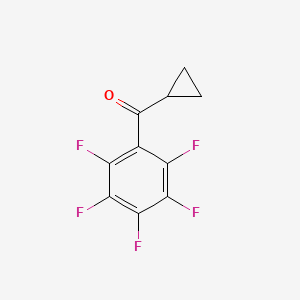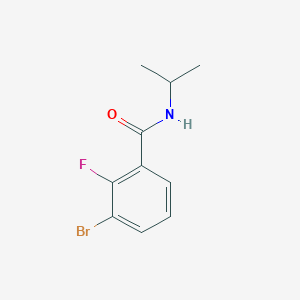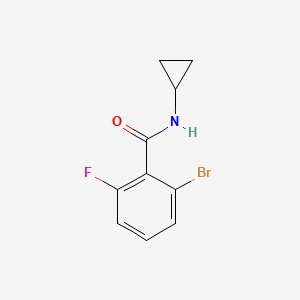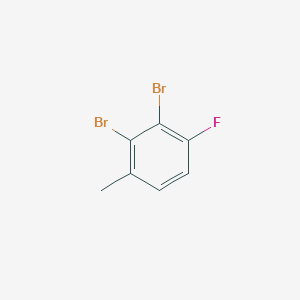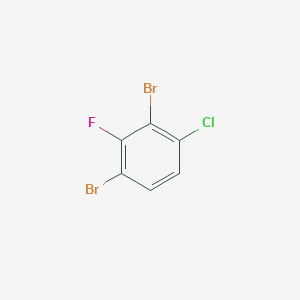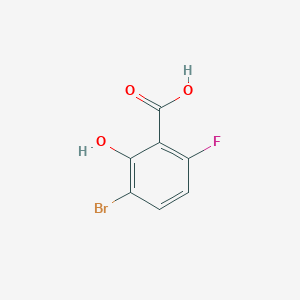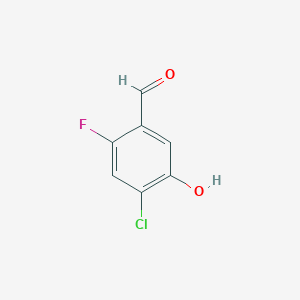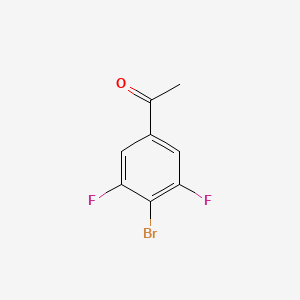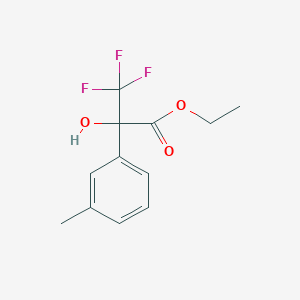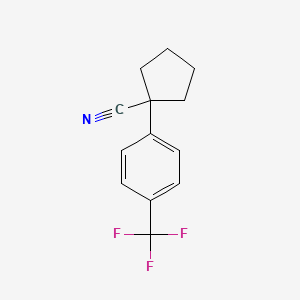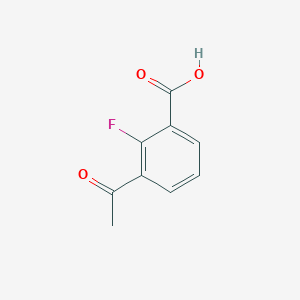
3-Acetyl-2-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-2-fluorobenzoic acid is an aromatic compound that features both an acetyl group and a fluorine atom attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic fluorination of 1-arylbenziodoxolones, which can be achieved using fluoride salts in polar aprotic solvents . This method allows for the selective introduction of the fluorine atom at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 3-acetyl-2-fluorobenzoic acid may involve multi-step synthesis starting from commercially available substituted iodobenzoic acids. The process includes the preparation of intermediates such as 1-arylbenziodoxolones, followed by nucleophilic fluorination and subsequent acetylation .
化学反应分析
Types of Reactions
3-Acetyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The acetyl and fluorine groups can influence the reactivity of the aromatic ring, directing electrophilic substitution to specific positions.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction and Oxidation: The acetyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) with iron(III) bromide (FeBr₃) can be used for bromination.
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents are commonly used for nucleophilic fluorination.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the acetyl group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the acetyl group to a carboxylic acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with new functional groups.
Nucleophilic Substitution: Compounds with different substituents replacing the fluorine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
科学研究应用
3-Acetyl-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-acetyl-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The acetyl and fluorine groups can enhance the compound’s binding affinity and specificity for its molecular targets .
相似化合物的比较
Similar Compounds
2-Fluorobenzoic Acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylbenzoic Acid: Lacks the fluorine atom, which affects its chemical properties and reactivity.
4-Fluorobenzoic Acid: The fluorine atom is positioned differently, influencing its reactivity and applications.
Uniqueness
3-Acetyl-2-fluorobenzoic acid is unique due to the presence of both the acetyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique applications in materials science and industrial chemistry.
属性
IUPAC Name |
3-acetyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQVDZTXULIVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
